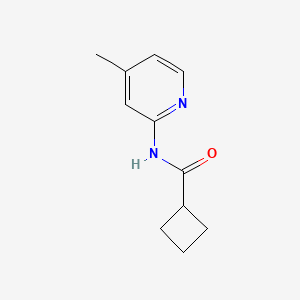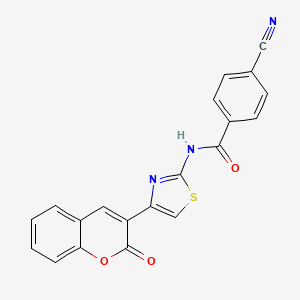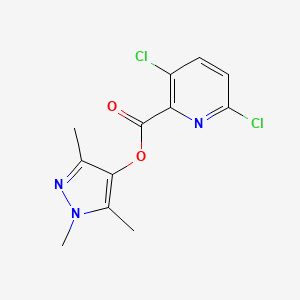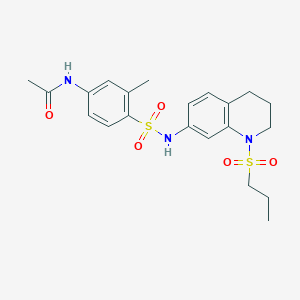
N-(4-methylpyridin-2-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-methylpyridin-2-yl)cyclobutanecarboxamide” is a chemical compound that has been studied for its antibacterial efficacy . It has been synthesized and tested against extended-spectrum β-lactamase producing Escherichia coli (ESBL E. coli) .
Synthesis Analysis
The compound has been synthesized in good yield (80%) by reacting 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride (TiCl4) coupling reagent and pyridine which acts as solvent as well as a base .Molecular Structure Analysis
The molecular structure of “this compound” has been studied using molecular docking . The docking studies demonstrated the binding pocket residues involved in the active site of the β-lactamase receptor of E. coli .Mechanism of Action
Target of Action
The primary target of N-(4-methylpyridin-2-yl)cyclobutanecarboxamide is the β-lactamase receptor of Escherichia coli (E. coli) . β-lactamase is an enzyme found in Gram-negative bacteria that hydrolyzes antibiotics, leading to resistance against third-generation cephalosporins .
Mode of Action
The compound interacts with the active site of the β-lactamase receptor of E. coli, as demonstrated by molecular docking studies
Biochemical Pathways
Given its target, it can be inferred that it interferes with the β-lactamase-mediated antibiotic resistance pathway inE. coli .
Result of Action
The compound exhibits antibacterial activity against extended-spectrum β-lactamase (ESBL) producing strains of E. coli . This suggests that it may inhibit the action of β-lactamase, thereby preventing the hydrolysis of antibiotics and overcoming antibiotic resistance.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methylpyridin-2-yl)cyclobutanecarboxamide in lab experiments is its selectivity for T-type calcium channels, which allows for more precise targeting of neuronal activity. However, one limitation is that this compound may have off-target effects on other ion channels, which could complicate data interpretation.
Future Directions
There are several future directions for research on N-(4-methylpyridin-2-yl)cyclobutanecarboxamide. One area of interest is its potential therapeutic applications in epilepsy and neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects. Finally, there is potential for the development of more selective and potent T-type calcium channel blockers based on the structure of this compound.
Synthesis Methods
The synthesis of N-(4-methylpyridin-2-yl)cyclobutanecarboxamide involves the reaction of 4-methylpyridin-2-amine with cyclobutanecarboxylic acid chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
N-(4-methylpyridin-2-yl)cyclobutanecarboxamide has been studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and hypertension. In preclinical studies, this compound has demonstrated efficacy in reducing seizures and neuropathic pain in animal models. Additionally, this compound has shown potential in reducing blood pressure in hypertensive rats.
properties
IUPAC Name |
N-(4-methylpyridin-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-5-6-12-10(7-8)13-11(14)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSJQJNPWCTXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2911138.png)

![1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2911141.png)
![N-(4-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2911142.png)
![methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2911143.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2911144.png)


![N-(2,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2911147.png)


![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate](/img/structure/B2911154.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2911160.png)
